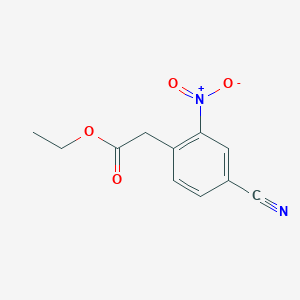

Ethyl 4-Cyano-2-nitrophenylacetate

Description

Ethyl 4-cyano-2-nitrophenylacetate is an aromatic ester featuring a phenyl ring substituted with a cyano (-CN) group at the para position and a nitro (-NO₂) group at the ortho position.

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

ethyl 2-(4-cyano-2-nitrophenyl)acetate |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)6-9-4-3-8(7-12)5-10(9)13(15)16/h3-5H,2,6H2,1H3 |

InChI Key |

VHFIWFMQBUXSFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and synthetic differences between Ethyl 4-Cyano-2-nitrophenylacetate and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Synthetic Yield | Notable Spectral Data (NMR, MS) |

|---|---|---|---|---|---|

| This compound* | C₁₁H₁₀N₂O₄ | ~234.21 | -CN (para), -NO₂ (ortho) | N/A | Inferred from analogs |

| Ethyl 4-nitrophenylacetate | C₁₀H₁₁NO₄ | 209.20 | -NO₂ (para) | N/A | IUPAC InChIKey: DWDRNKYLWMKWTH |

| Ethyl 2-methyl-4-nitrophenylacetate | C₁₁H₁₃NO₄ | 223.22 | -CH₃ (ortho), -NO₂ (para) | 86.4% | ¹H-NMR (CDCl₃): δ 8.05 (ArH), 3.73 (CH₂COO) |

| Ethyl 4-chloro-2-nitrophenylacetate | C₁₀H₁₀ClNO₄ | 243.64 | -Cl (para), -NO₂ (ortho) | N/A | SMILES: CCOC(=O)CC1=C(C=C(C=C1)Cl)N+[O-] |

*Hypothetical data inferred from structural analogs.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a stronger EWG than cyano (-CN), significantly reducing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at meta positions but may decrease ester hydrolysis rates compared to electron-donating substituents . Para-substituted analogs (e.g., Ethyl 4-nitrophenylacetate) exhibit higher symmetry, which may improve crystallinity .

Ethyl 2-Methyl-4-Nitrophenylacetate ():

- Synthesis: Produced via acid-catalyzed esterification of 2-methyl-4-nitrophenylacetonitrile in ethanol (86.4% yield). The methyl group likely stabilizes intermediates, contributing to high efficiency .

- Reactivity: The methyl substituent may reduce electrophilicity compared to cyano or chloro analogs, altering downstream reactivity in reduction or coupling reactions.

Ethyl 4-Chloro-2-Nitrophenylacetate ():

- Synthesis: Bromination of 2-(2-methyl-4-nitrophenyl)ethanol using CBr₄ and PPh₃ suggests halogenation steps are critical for introducing chloro groups. This contrasts with cyano-substituted analogs, which may require nitrile precursors or cyanation reactions .

Ethyl 4-Nitrophenylacetate ():

- Applications : Widely used as a precursor for dyes and pharmaceuticals. Its para-nitro configuration facilitates clean substitution reactions, unlike ortho-nitro isomers, which may suffer from steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.